The compound (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic applications. This compound is specifically noted for its role as a neurokinin receptor antagonist, which has implications in treating conditions like vasomotor symptoms associated with menopause and other neurokinin-related disorders.
This compound has been referenced in various scientific patents and publications, particularly those focusing on pyridine derivatives and their pharmacological properties. Notable sources include patent documents such as US7683056B2 and WO2007028654A1, which detail the synthesis and applications of similar compounds in medicinal chemistry .
The compound is classified as a sulfonamide due to the presence of a sulfonyl group attached to the aromatic ring. It also features a pyrazino[2,1-C][1,4]oxazine core structure, which contributes to its biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability.
The synthesis of (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one typically involves several steps:
The synthetic routes may involve intermediates that are carefully controlled for stereochemistry to ensure the desired (R)-configuration at the chiral center. Reaction conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing yield and purity.
The molecular structure of (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one can be depicted as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for sulfonamides and heterocyclic compounds:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions must be optimized to avoid degradation of sensitive functional groups.
As a neurokinin receptor antagonist, (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one works by blocking the action of neurokinins at their receptors. This inhibition can lead to decreased signaling pathways associated with pain and inflammation.
Research indicates that this compound exhibits high affinity for neurokinin receptors, particularly NK3 receptors, which are implicated in various physiological processes including mood regulation and pain perception .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment.
The primary applications of (R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one lie in pharmacology:
This compound represents a significant advancement in the development of targeted therapies for conditions mediated by neurokinin receptors.
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8